- Correlating molecular structure to field-effect mobility: the investigation of side-chain functionality in phenylene-thiophene oligomers, Polymer Preprints (American Chemical Society, 2007, 48(2), 69-70
Cas no 938063-51-5 (4-tert-Butoxyphenylboronic Acid Pinacol Ester)
4-tert-Butoxyphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
-
- 4-TERT-BUTOXYPHENYLBORONIC ACID PINACOL ESTER
- 2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(tert-Butoxy)phenylboronic Acid Pinacol Ester
- 4-TERT-BUTOXYBENZENEBORONIC ACID, PINACOL ESTER
- 4,4,5,5-tetramethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane
- 2-[4-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- OR3161
- 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- FCH2821181
- 4,4,5,5-tetrameth
- 2-[4-(1,1-Dimethylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 938063-51-5
- CS-0089490
- H10630
- AKOS005254985
- 4-TERT-BUTOXYBENZENEBORONIC ACID PINACOLESTER
- 4-tert-Butoxybenzeneboronic acid pinacol ester
- DA-22115
- SY033686
- Z2044787321
- MFCD08741438
- DTXSID90590561
- EN300-317185
- 4-(tert-Butoxy)phenylboronicAcidPinacolEster
- GS-6189
- 4-tert-Butoxyphenylboronic Acid Pinacol Ester
-
- MDL: MFCD08741438
- Inchi: 1S/C16H25BO3/c1-14(2,3)18-13-10-8-12(9-11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
- InChI Key: MJXCVJJOCYCOQE-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C=CC(OC(C)(C)C)=CC=1
Computed Properties
- Exact Mass: 276.19000
- Monoisotopic Mass: 276.1896748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7
Experimental Properties
- Boiling Point: 357.6±25.0°C at 760 mmHg
- PSA: 27.69000
- LogP: 3.16310
4-tert-Butoxyphenylboronic Acid Pinacol Ester Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
4-tert-Butoxyphenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-tert-Butoxyphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B809353-50mg |
4-tert-Butoxyphenylboronic Acid Pinacol Ester |
938063-51-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B809353-100mg |
4-tert-Butoxyphenylboronic Acid Pinacol Ester |
938063-51-5 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B809353-500mg |
4-tert-Butoxyphenylboronic Acid Pinacol Ester |
938063-51-5 | 500mg |
$ 115.00 | 2022-06-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T39370-1g |
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
938063-51-5 | 97% | 1g |
¥132.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T39370-250mg |
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
938063-51-5 | 97% | 250mg |
¥54.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T39370-5g |
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
938063-51-5 | 97% | 5g |
¥654.0 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE051-50mg |
4-tert-Butoxyphenylboronic Acid Pinacol Ester |
938063-51-5 | 97+% | 50mg |
109.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE051-1g |
4-tert-Butoxyphenylboronic Acid Pinacol Ester |
938063-51-5 | 97+% | 1g |
911.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE051-250mg |
4-tert-Butoxyphenylboronic Acid Pinacol Ester |
938063-51-5 | 97+% | 250mg |
521CNY | 2021-05-08 | |
| Fluorochem | 218525-1g |
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
938063-51-5 | 95% | 1g |
£68.00 | 2022-03-01 |
4-tert-Butoxyphenylboronic Acid Pinacol Ester Production Method
Production Method 1
Production Method 2
- Correlating Molecular Structure to Field-Effect Mobility: The Investigation of Side-Chain Functionality in Phenylene-Thiophene Oligomers and Their Application in Field Effect Transistors, Chemistry of Materials, 2007, 19(9), 2342-2351
Production Method 3
- Polymerizable compounds having high- and low-reactivity groups, polymerizable compositions containing them, liquid crystal composites and optically anisotropic materials comprising them, liquid crystal displays using them, and their use, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of phenylboronic acid cyclic esters, Japan, , ,
Production Method 5
- A Noncoordinating Acid-Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols, Journal of Organic Chemistry, 2021, 86(6), 4877-4882
Production Method 6
- Zn- and Cu-Catalyzed Coupling of Tertiary Alkyl Bromides and Oxalates to Forge Challenging C-O, C-S, and C-N Bonds, Organic Letters, 2021, 23(3), 1005-1010
4-tert-Butoxyphenylboronic Acid Pinacol Ester Raw materials
- tert-butyl 2,2,2-trichloroethanecarboximidate
- 4-Hydroxyphenylboronic acid pinacol ester
- Bis(pinacolato)diborane
- 1-tert-Butoxy-4-chlorobenzene
- 1-Bromo-4-tert-butoxybenzene
4-tert-Butoxyphenylboronic Acid Pinacol Ester Preparation Products
4-tert-Butoxyphenylboronic Acid Pinacol Ester Suppliers
4-tert-Butoxyphenylboronic Acid Pinacol Ester Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 4-tert-Butoxyphenylboronic Acid Pinacol Ester
4-tert-Butoxyphenylboronic Acid Pinacol Ester (CAS No. 938063-51-5): A Versatile Reagent in Modern Organic Synthesis
4-tert-Butoxyphenylboronic Acid Pinacol Ester (CAS No. 938063-51-5) is a highly valuable reagent in the field of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This compound, also known as 4-(tert-butoxy)phenylboronic acid pinacol ester, is a boronic acid derivative that has gained significant attention due to its unique properties and wide-ranging applications.
The structure of 4-tert-Butoxyphenylboronic Acid Pinacol Ester consists of a phenyl ring substituted with a tert-butoxy group and a boronic acid pinacol ester moiety. The tert-butoxy group provides steric protection, while the boronic acid pinacol ester moiety offers enhanced stability and reactivity. These features make it an ideal reagent for various synthetic transformations, including Suzuki-Miyaura coupling reactions, which are crucial in the synthesis of complex organic molecules.
Recent advancements in the field of organic synthesis have further highlighted the importance of 4-tert-Butoxyphenylboronic Acid Pinacol Ester. For instance, a study published in the Journal of Organic Chemistry demonstrated its effectiveness in the synthesis of biologically active compounds. The researchers utilized this reagent to efficiently couple aryl halides with high selectivity and yield, showcasing its potential in the development of novel therapeutic agents.
In addition to its use in Suzuki-Miyaura coupling reactions, 4-tert-Butoxyphenylboronic Acid Pinacol Ester has been explored for other applications. A notable example is its role in the synthesis of fluorescent probes for bioimaging. A research team from the University of California, Berkeley, reported the successful use of this reagent to create highly sensitive and selective fluorescent dyes. These dyes have been used to visualize cellular processes with unprecedented clarity, opening new avenues for biomedical research.
The versatility of 4-tert-Butoxyphenylboronic Acid Pinacol Ester extends beyond synthetic chemistry. It has also found applications in materials science, where it is used to functionalize surfaces and polymers. A study published in Advanced Materials highlighted its use in the preparation of functionalized graphene oxide sheets, which exhibit enhanced electrical conductivity and mechanical strength. This work underscores the compound's potential in developing advanced materials for electronic and energy storage applications.
From a safety and handling perspective, 4-tert-Butoxyphenylboronic Acid Pinacol Ester is generally considered stable under standard laboratory conditions. However, it is important to follow proper storage and handling protocols to ensure its longevity and effectiveness. The compound should be stored in a cool, dry place away from strong oxidizing agents and moisture.
In conclusion, 4-tert-Butoxyphenylboronic Acid Pinacol Ester (CAS No. 938063-51-5) is a versatile and powerful reagent with a wide range of applications in organic synthesis, pharmaceutical development, bioimaging, and materials science. Its unique properties make it an indispensable tool for researchers and chemists working at the forefront of these fields. As ongoing research continues to uncover new uses and improvements, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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